N-(4-Isopropylbenzylidene)-4-chloroaniline
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Overview
Description
N-(4-Isopropylbenzylidene)-4-chloroaniline is a Schiff base compound, which is a type of imine formed by the condensation of an aromatic aldehyde or ketone with an aromatic amine. Schiff bases are known for their wide range of applications in various fields such as chemistry, biology, and medicine due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Isopropylbenzylidene)-4-chloroaniline typically involves the condensation reaction between 4-isopropylbenzaldehyde and 4-chloroaniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the reaction. The mixture is refluxed for several hours until the reaction is complete, and the product is then purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Isopropylbenzylidene)-4-chloroaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group back to the corresponding amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction will produce the corresponding amine.
Scientific Research Applications
N-(4-Isopropylbenzylidene)-4-chloroaniline has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of N-(4-Isopropylbenzylidene)-4-chloroaniline involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming complexes that exhibit unique chemical and biological properties. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Isopropylbenzylidene)-2,6-diisopropylbenzenamine
- N-(4-Isopropylbenzylidene)-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
- N-(4-Isopropylbenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N-(4-Isopropylbenzylidene)-4-chloroaniline is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential biological activities make it a valuable compound for various applications.
Properties
CAS No. |
3382-73-8 |
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Molecular Formula |
C16H16ClN |
Molecular Weight |
257.76 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-1-(4-propan-2-ylphenyl)methanimine |
InChI |
InChI=1S/C16H16ClN/c1-12(2)14-5-3-13(4-6-14)11-18-16-9-7-15(17)8-10-16/h3-12H,1-2H3 |
InChI Key |
AACSPOKEGJJNNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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